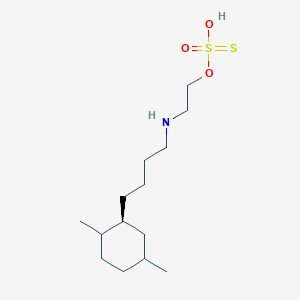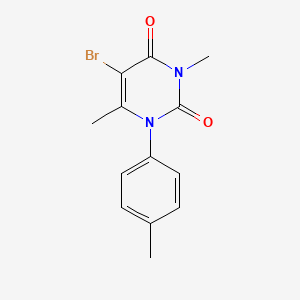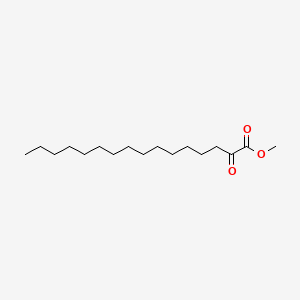
Methyl 2-oxohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-oxohexadecanoate can be synthesized through several methods. One common approach involves the esterification of 2-oxohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of methyl hexadecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces a keto group at the second carbon position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol, methyl 2-hydroxyhexadecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the keto group to an alcohol.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group under basic or acidic conditions to form new compounds.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Methyl 2-hydroxyhexadecanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-oxohexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid oxidation.
Industry: It is used in the production of specialty chemicals, surfactants, and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-oxohexadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it may be metabolized by enzymes involved in fatty acid oxidation, leading to the production of energy and other metabolites. The keto group in the compound can also participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxooctadecanoate: A similar long-chain keto fatty acid ester with an additional two carbon atoms in the chain.
Methyl 2-oxodecanoate: A shorter-chain analog with ten carbon atoms.
Methyl 2-hydroxyhexadecanoate: The reduced form of methyl 2-oxohexadecanoate.
Uniqueness
This compound is unique due to its specific chain length and keto functionality, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis, pharmaceuticals, and materials science, where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
55836-30-1 |
|---|---|
Formule moléculaire |
C17H32O3 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
methyl 2-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h3-15H2,1-2H3 |
Clé InChI |
VWRCAQBZONAKSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


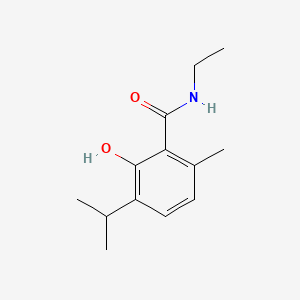
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
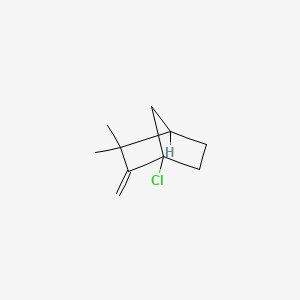
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
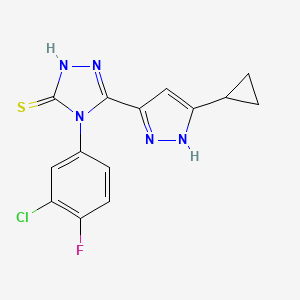
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)

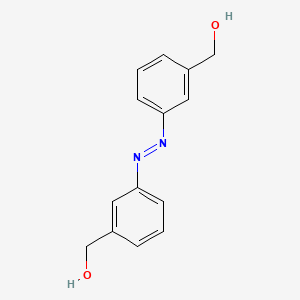
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
